4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline
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Overview
Description
4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline: is an organic compound that features a complex structure with multiple aromatic rings and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Synthesis of 4-[(4-Aminophenyl)sulfanyl]phenol: This intermediate can be synthesized by reacting 4-aminothiophenol with 4-chlorophenol under basic conditions.
Formation of this compound: The intermediate is then reacted with 4-chlorothiophenol in the presence of a base to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers with specific properties or as additives in coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of sulfur atoms and aromatic rings allows for interactions with various molecular targets, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
- 4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]phenol
- 4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]benzoic acid
Comparison: Compared to similar compounds, 4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline is unique due to the presence of multiple sulfur atoms and aromatic rings. This structure provides distinct chemical and physical properties, such as enhanced reactivity and potential for multiple functionalizations. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C24H20N2OS2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
4-[4-[4-(4-aminophenyl)sulfanylphenoxy]phenyl]sulfanylaniline |
InChI |
InChI=1S/C24H20N2OS2/c25-17-1-9-21(10-2-17)28-23-13-5-19(6-14-23)27-20-7-15-24(16-8-20)29-22-11-3-18(26)4-12-22/h1-16H,25-26H2 |
InChI Key |
OCAJVHOTSPMDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)N |
Origin of Product |
United States |
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